N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-14-3-5-15(6-4-14)19(22)20-17-13-16(7-8-18(17)25-2)27(23,24)21-9-11-26-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMKEBCBNQUBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Benzamide Derivatives
Compound 153 () : N-[3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide
- Structural Differences : Replaces the morpholinylsulfonyl group with a trifluoromethylphenyl and imidazole substituent.
- Activity : Exhibits potent inhibition of ABLT315I but suffers from low oral bioavailability in rats due to increased lipophilicity from the trifluoromethyl group .
- Key Insight : The morpholinylsulfonyl group in the target compound may offer better pharmacokinetic properties compared to halogenated substituents.
- Ispinesib Analog (): N-(3-Aminopropyl)-N-[(1R)-1-(3-Benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide Structural Differences: Incorporates a quinazolinone moiety linked to the benzamide core. Activity: Functions as a KIF11 inhibitor, highlighting how heterocyclic extensions alter target specificity .
Sulfonyl and Heterocyclic Modifications
Compound 7e () : Features a pyrazolopyridinyl ethynyl group and a piperazinyl-trifluoromethylphenyl chain.
2-Methoxy-5-(2,4-Dioxo-5-Thiazolidinyl)-N-((4-(Trifluoromethyl)Phenyl)Methyl)Benzamide () :
Pharmacokinetic and Physicochemical Properties
- The morpholinylsulfonyl group in the target compound likely improves aqueous solubility compared to trifluoromethyl or aryl substituents, which are more lipophilic .
Q & A
Q. Key Data from Literature
| Parameter | Optimal Condition/Value | Reference |
|---|---|---|
| Synthesis Temperature | -50°C | |
| Fluorescence pH | 5.0 | |
| Fluorescence λex/λem | 340 nm / 380 nm | |
| LOD/LOQ | 0.27 mg/L / 0.90 mg/L |
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